N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxycyclopentyl group and a methylphenoxyacetamide moiety. This compound is of interest due to its potential use in drug development and as a catalyst for organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 2-(4-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a catalyst for organic transformations and in the synthesis of complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may facilitate binding to enzymes or receptors, while the phenoxyacetamide moiety can interact with other molecular pathways. These interactions can modulate biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(m-tolyloxy)acetamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide stands out due to its specific structural features, such as the presence of a methyl group on the phenoxy ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research .
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-4-6-13(7-5-12)19-10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTNBTWUYIUKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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